molecular formula C13H17BrN2O2 B248134 N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide

N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide

Katalognummer: B248134
Molekulargewicht: 313.19 g/mol
InChI-Schlüssel: FFKILSHSSTVOBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide is a chemical compound with a molecular formula of C13H17BrN2O2 It is characterized by the presence of a bromophenyl group and a morpholinyl group attached to a propanamide backbone

Eigenschaften

Molekularformel

C13H17BrN2O2

Molekulargewicht

313.19 g/mol

IUPAC-Name

N-(4-bromophenyl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C13H17BrN2O2/c14-11-1-3-12(4-2-11)15-13(17)5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)

InChI-Schlüssel

FFKILSHSSTVOBO-UHFFFAOYSA-N

SMILES

C1COCCN1CCC(=O)NC2=CC=C(C=C2)Br

Kanonische SMILES

C1COCCN1CCC(=O)NC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide typically involves the reaction of 4-bromobenzoyl chloride with 3-(4-morpholinyl)propanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: 4-hydroxyphenyl derivative.

    Reduction: Corresponding amine derivative.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholinyl group can enhance solubility and bioavailability. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-bromophenyl)-N’-[4-(4-morpholinyl)butyl]-urea
  • 4-Bromo-N-(4-methoxybenzyl)benzamide

Uniqueness

N-(4-bromophenyl)-3-(morpholin-4-yl)propanamide is unique due to its specific combination of a bromophenyl group and a morpholinyl group attached to a propanamide backbone. This structural arrangement imparts distinct physicochemical properties and biological activities compared to other similar compounds. For instance, the presence of the morpholinyl group can enhance water solubility and improve pharmacokinetic profiles, making it a valuable compound for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.